1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine
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Overview
Description
1-(2-Fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrrolyl group, and a benzoyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-fluoroaniline with a suitable acylating agent to form 2-fluorobenzamide.
Pyrrole Introduction: The 2-fluorobenzamide is then reacted with pyrrole in the presence of a catalyst to introduce the pyrrolyl group.
Piperazine Ring Formation: The final step involves the reaction of the intermediate with piperazine under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoyl or pyrrolyl rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with substituted functional groups on the benzoyl or pyrrolyl rings.
Scientific Research Applications
1-(2-Fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine: Similar structure with a chlorine atom instead of a fluorine atom.
1-(2-Bromophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine: Similar structure with a bromine atom instead of a fluorine atom.
1-(2-Methylphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness: 1-(2-Fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c22-19-5-1-2-6-20(19)24-13-15-25(16-14-24)21(26)17-7-9-18(10-8-17)23-11-3-4-12-23/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUOLOPSUXQQJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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